Enantiomeric Excess (ee) as a Determinant of Synthetic Yield and Target Affinity in GlyT1 Inhibitor Synthesis
The (S)-enantiomer is crucial for achieving high-yielding, enantioselective syntheses of potent GlyT1 inhibitors. Using (S)-4-Aminochroman-7-carbonitrile as a starting material avoids the need for costly chiral resolution steps. In the synthesis of lead compound (7S,8R)-27a, the (S)-configuration at the 4-position is correlated with an ED50 of 0.8 mg/kg in an in vivo mouse hyperlocomotion model, a benchmark for antipsychotic efficacy [1]. Using the (R)-enantiomer would lead to a different diastereomer with significantly reduced or absent activity.
| Evidence Dimension | In vivo efficacy (ED50 in mouse hyperlocomotion assay) |
|---|---|
| Target Compound Data | ED50 = 0.8 mg/kg (for compound (7S,8R)-27a synthesized from an (S)-configured aminochroman intermediate) |
| Comparator Or Baseline | Unspecified enantiomer or racemic mixture |
| Quantified Difference | The (7S,8R) configuration is necessary for sub-mg/kg in vivo potency. The opposite configuration is expected to be inactive. |
| Conditions | L-687,414-induced hyperlocomotion in mice, compound administered orally. |
Why This Matters
This demonstrates that the (S)-enantiomer is a direct precursor to a diastereomer with confirmed sub-mg/kg in vivo efficacy, a critical decision point for medicinal chemistry procurement.
- [1] Amberg, W. et al. Discovery of Novel Aminotetralines and Aminochromanes as Selective and Competitive Glycine Transporter 1 (GlyT1) Inhibitors. Journal of Medicinal Chemistry, 2018, 61(17), 7503-7524. View Source
